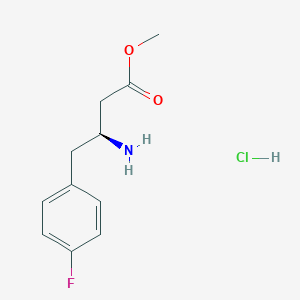
2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide” is a chemical compound. It is a new pyrimidinedione herbicide registered for the preplant burndown and preemergence use in various agronomic crops .
Molecular Structure Analysis
The molecular structure of “this compound” has been studied. In the molecule, the benzene ring, the F atom, and the O atom of the dihydropyran ring are essentially coplanar, with an r.m.s. deviation of 0.007 Å. The dihydropyran ring is in a half-chair conformation .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” have been analyzed. The compound has a molecular weight of 228.65 g/mol, a topological polar surface area of 26.3 Ų, and a complexity of 247 .
Applications De Recherche Scientifique
Spectroscopic and Quantum Mechanical Studies
- A study focused on the synthesis of benzothiazolinone acetamide analogs, including compounds related to "2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide", demonstrated their potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to good light harvesting efficiency and free energy of electron injection. Additionally, these compounds exhibited significant non-linear optical (NLO) activity, indicating potential applications in optical and photonic devices. Molecular docking with Cyclooxygenase 1 (COX1) suggested potential bioactivity, highlighting the multifaceted applications of these compounds in both material science and biology (Mary et al., 2020).
Structure-Activity Relationships in Medicinal Chemistry
- Research into phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors explored modifications to benzothiazole acetamides, revealing insights into improving metabolic stability for therapeutic applications. This study underscores the importance of chemical structure in the development of potent inhibitors with desirable pharmacokinetic properties, although not directly related to "this compound", it showcases the broader context of acetamide derivatives in drug discovery (Stec et al., 2011).
Thrombin Inhibition
- A study on 2-(2-chloro-6-fluorophenyl)acetamides, closely related in structure to the compound of interest, revealed these derivatives as potent thrombin inhibitors. This highlights the therapeutic potential of chloro-fluoroacetamide derivatives in anticoagulant therapy and cardiovascular disease management (Lee et al., 2007).
Synthesis and Crystal Structure Analysis
- The synthesis and structural determination of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, although not the exact compound , demonstrate the methodologies applicable for synthesizing and characterizing complex acetamide derivatives. These techniques are crucial for the development of new materials and pharmaceuticals (Ping, 2007).
Development of a Scaleable Synthesis
- The development of scalable synthesis methods for thrombin inhibitors based on 3-aminopyrazinone acetamide highlights the importance of efficient, safe, and scalable chemical processes in the pharmaceutical industry. This research addresses challenges in the synthesis of complex molecules, providing a foundation for the production of medications at an industrial scale (Ashwood et al., 2004).
Propriétés
IUPAC Name |
2-chloro-N-(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNOS/c12-6-11(15)14-9-3-4-16-10-2-1-7(13)5-8(9)10/h1-2,5,9H,3-4,6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSZOTDJZMECRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1NC(=O)CCl)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-Hydroxyphenyl)-5-methyl-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2536679.png)




![Pyrazin-2-yl-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2536685.png)

![N-(furan-2-ylmethyl)-2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2536687.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2536688.png)

![Tetrahydro-1H-pyrrolo[1,2-d][1,2,4]thiadiazin-4(3H)-one 2,2-dioxide](/img/structure/B2536698.png)
![N-[(4-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2536699.png)
![[5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2536700.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2536701.png)